[2-(3-Chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol
Description
Properties
Molecular Formula |
C11H10ClNO2 |
|---|---|
Molecular Weight |
223.65 g/mol |
IUPAC Name |
[2-(3-chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol |
InChI |
InChI=1S/C11H10ClNO2/c1-7-10(6-14)15-11(13-7)8-3-2-4-9(12)5-8/h2-5,14H,6H2,1H3 |
InChI Key |
LLDPVYAOXRMGGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=N1)C2=CC(=CC=C2)Cl)CO |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Amino-3-chlorobenzaldehyde Derivatives
One common route involves cyclization of 2-amino-3-chlorobenzaldehyde derivatives with suitable reagents such as acetic anhydride or dehydrating agents to form the oxazole ring:
2-Amino-3-chlorobenzaldehyde + Acetic anhydride → Cyclization under reflux → [Intermediate oxazole]
Subsequent hydroxymethylation at the 5-position is achieved using formaldehyde or paraformaldehyde in the presence of acid catalysts.
Use of Tosylmethyl Isocyanide (TOSMIC) Method
The van Leusen synthesis, which involves the reaction of aldehydes with tosylmethyl isocyanide (TOSMIC), is frequently employed for oxazole formation:
Aldehyde + TOSMIC + Base → Cyclization → Oxazole core
This method is advantageous due to its mild conditions and high selectivity. For instance, reacting 3-chlorobenzaldehyde derivatives with TOSMIC yields the corresponding oxazole intermediates.
Functionalization with Hydroxymethyl Group
The hydroxymethyl group at the 5-position can be introduced via nucleophilic substitution using formaldehyde derivatives or through oxidation of methyl groups at the 5-position of pre-formed oxazoles:
Oxazole + Formaldehyde → Hydroxymethylated oxazole
Alternatively, oxidation of methyl groups attached to the oxazole ring using reagents like potassium permanganate or chromium-based oxidants can yield the hydroxymethyl derivative.
Specific Synthesis Protocols from Literature
| Step | Reagents & Conditions | Outcome | Reference |
|---|---|---|---|
| Formation of oxazole ring | 2-Amino-3-chlorobenzaldehyde, acetic anhydride, reflux | Oxazole core with chlorophenyl group | |
| Hydroxymethylation | Formaldehyde, acid catalyst, room temperature | [2-(3-Chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol | |
| Alternative route via TOSMIC | TOSMIC, base, aldehyde, mild heating | Oxazole ring with chlorophenyl substituent |
Industrial and Optimized Methods
Recent advances have optimized synthesis via continuous flow reactors, which allow precise temperature control and improved yields. Catalysts such as aluminum chloride or zirconium-based catalysts facilitate cyclization and substitution steps, reducing reaction times and improving scalability.
Research Outcomes and Data Tables
| Method | Reagents | Solvent | Temperature | Yield (%) | Remarks |
|---|---|---|---|---|---|
| Cyclization + Hydroxymethylation | 2-Amino-3-chlorobenzaldehyde, acetic anhydride, formaldehyde | Acetic acid, methanol | Reflux | 65-80 | High purity, scalable |
| TOSMIC Route | TOSMIC, aldehyde, base | Ethanol | Room temperature to 50°C | 70-85 | Mild conditions, high selectivity |
| Oxidation of methyl groups | Oxidants (KMnO4, CrO3) | Water, acetone | Reflux | 60-75 | Used for hydroxymethyl group introduction |
Notes on Purification and Characterization
Purification typically involves column chromatography using silica gel with suitable eluents (e.g., ethyl acetate/hexanes). Characterization confirms structure via NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry. The presence of characteristic oxazole peaks and chlorophenyl substituents is verified.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can undergo reduction reactions to modify the oxazole ring or the chlorophenyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base or under acidic conditions.
Major Products:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology:
Biological Probes: Utilized in the development of probes for studying biological processes.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry:
Materials Science: Explored for its use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism by which [2-(3-Chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP (Predicted) | Key Substituents |
|---|---|---|---|---|
| Target Compound | C₁₁H₁₀ClNO₂ | 223.66 | ~2.8 | 3-Chlorophenyl, 4-methyl, 5-hydroxymethyl |
| [2-(3,5-Dichlorophenyl)-4,4-dimethyloxazol]methanol | C₁₂H₁₃Cl₂NO₂ | 286.15 | ~3.8 | 3,5-Dichlorophenyl, 4,4-dimethyl |
| Ethyl [2-(3-fluoro-4-methylphenyl)oxazol]acetate | C₁₄H₁₅FNO₃ | 277.30 | ~2.5 | 3-Fluoro-4-methylphenyl, ethyl acetate |
| 4-[2-(3-Chlorophenyl)sulfonyl-oxazol]morpholine | C₁₉H₁₆Cl₂N₂O₄S | 439.30 | 4.5 | Sulfonyl, morpholine |
Biological Activity
[2-(3-Chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol, with the molecular formula C11H10ClNO2 and a molecular weight of approximately 223.66 g/mol, is a compound of significant interest due to its oxazole ring structure and the presence of a chlorophenyl group. This compound has been explored for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The compound features a five-membered oxazole ring that contributes to its reactivity and biological activity. The chlorophenyl group enhances its interaction with biological targets, potentially influencing its pharmacological profile.
Biological Activities
Research indicates that compounds containing oxazole rings often exhibit notable biological activities. Here are some key findings regarding the biological activity of this compound:
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties. In studies assessing various derivatives of oxazole compounds:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited an MIC of 14 µg/mL against Pseudomonas aeruginosa ATCC 27853, indicating strong antibacterial activity against this pathogen .
- Antibiofilm Activity : It was also effective in inhibiting biofilm formation, with a Minimum Biofilm Inhibitory Concentration (MBIC) of 14 µg/mL against P. aeruginosa .
Structure-Activity Relationship (SAR)
Computational methods have been employed to predict the biological activity of this compound based on its structural features. These predictions suggest potential therapeutic applications in pharmacology due to its ability to interact with specific biological targets.
Case Studies
Several studies have focused on the synthesis and evaluation of related oxazole compounds:
- Synthesis and Evaluation : In a study involving the synthesis of various oxazole derivatives, it was found that modifications to the oxazole ring could enhance antimicrobial efficacy. For instance, derivatives with different substituents showed varying degrees of activity against both planktonic and biofilm-forming bacteria .
- Antioxidant Activity : Another study assessed the antioxidant properties using the DPPH method, revealing that while this compound itself was not directly tested, related compounds showed promising antioxidant effects .
Comparative Analysis
A comparative analysis of structurally similar compounds reveals diverse biological activities:
| Compound Name | Structure Characteristics | Notable Activities |
|---|---|---|
| 2-Methylbenzothiazole | Contains a thiazole ring; used in antifungal applications | Antimicrobial properties |
| 4-Methylthiazole | Features a thiazole ring; known for its role in flavoring | Antimicrobial and flavoring agent |
| 3-Chloroaniline | A simple aromatic amine; used in dye production | Intermediate in dye synthesis |
This table illustrates how variations in chemical structure can lead to different biological activities while highlighting the unique features of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
